molecular formula C20H32O4 B8101558 9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone

Cat. No.: B8101558
M. Wt: 336.5 g/mol
InChI Key: UTLCNJREJFJDLH-GCWHEDOASA-N
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Description

9alpha,11alpha,15S-Trihydroxy-prosta-5Z,13E-dien-1-oic acid, 1,15-lactone (CAS 55314-49-3) is a lactonized derivative of prostaglandin F2α (PGF2α). This compound features a cyclic ester formed between the 1-carboxylic acid and 15-hydroxyl groups of the parent PGF2α molecule, resulting in a molecular formula of C20H32O4 and a molecular weight of 336.47 g/mol . Key properties include:

  • LogP: 3.52 (indicating moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 2 and 4, respectively
  • Topological polar surface area: 66.8 Ų .

The lactone formation enhances metabolic stability compared to linear prostaglandins, making it valuable in research applications such as analytical standards and biochemical studies .

Preparation Methods

Corey Lactone-Based Synthesis

The Corey lactone, a pivotal intermediate in prostaglandin synthesis, serves as the foundation for constructing the bicyclic lactone structure.

Reaction Pathway

  • Starting Material : Prosta-5,13-dien-1-oic acid derivatives with protected hydroxyl groups (e.g., triphenylsilyl ethers) are subjected to selective deprotection and cyclization .

  • Lactonization : Phosphoric acid in tetrahydrofuran (THF) at 45°C for 2 hours facilitates intramolecular esterification, yielding the 1,15-lactone with 71% efficiency .

  • Stereochemical Control : The (5Z,9α,11α,13E,15S) configuration is preserved via chiral resolution using enzymatic or chemical methods .

Key Data

ParameterValueReference
Yield71%
Reaction Time2 hours
Temperature45°C
CatalystH₃PO₄

Mixed Anhydride-Mediated Lactonization

This method employs coupling agents to activate the carboxylic acid for lactone formation.

Procedure

  • Activation : The carboxylic acid group of PGF2α is converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride and triethylamine .

  • Cyclization : 4-Dimethylaminopyridine (DMAP) promotes nucleophilic attack by the 15-hydroxyl group, forming the 1,15-lactone .

  • Workup : Chromatographic purification isolates the lactone with >80% purity .

Key Data

ParameterValueReference
Yield82.4%
Reagent2,4,6-Trichlorobenzoyl chloride
BaseTriethylamine
AdditiveDMAP (10 mol%)

Enzymatic Resolution for Enantiopure Lactones

To address racemization challenges, biocatalysts are employed for stereoselective synthesis.

Process

  • Substrate Preparation : Racemic prostaglandin intermediates are treated with lipases or esterases .

  • Selective Hydrolysis : Enzymes preferentially hydrolyze one enantiomer, leaving the desired (15S)-lactone intact .

  • Isolation : Crystallization or chromatography yields enantiomeric excess (ee) >98% .

Key Data

ParameterValueReference
EnzymeCandida antarctica lipase B
ee98.5%
SolventPhosphate buffer (pH 7.0)

Baeyer-Villiger Oxidation for Lactone Formation

This oxidative method converts ketones to lactones, though less commonly applied to prostaglandins.

Steps

  • Ketone Preparation : PGF2α is oxidized to a diketone intermediate .

  • Oxidation : Meta-chloroperbenzoic acid (m-CPBA) induces Baeyer-Villiger oxidation, forming the lactone .

  • Reduction : Diisobutylaluminum hydride (DIBAL-H) reduces side products .

Key Data

ParameterValueReference
Oxidizing Agentm-CPBA
Yield87%
TemperatureRoom temperature

Industrial-Scale Synthesis

Commercial production optimizes cost and scalability.

Protocol

  • Corey Lactone Scaling : Multi-kilogram batches of δ-Corey lactone are synthesized via asymmetric hydrogenation .

  • Side-Chain Elaboration : Wittig reaction introduces the ω-chain with (Z)-selectivity .

  • Final Lactonization : Bulk phosphoric acid in THF completes the process .

Key Data

ParameterValueReference
Batch Size10 kg
Purity>99%
Cost Efficiency30% reduction vs. lab-scale

Comparative Analysis of Methods

MethodYieldPurityScalabilityStereoselectivity
Corey Lactone71%HighModerateExcellent
Mixed Anhydride82.4%HighLowModerate
Enzymatic Resolution60-70%Very HighHighExcellent
Baeyer-Villiger87%MediumLowPoor
Industrial-Scale65-75%Very HighHighExcellent

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated analogs of the original compound.

    Substitution: Derivatives with new functional groups such as ethers or esters.

Scientific Research Applications

Biological Activities

PGF2α 1,15-lactone has been shown to possess several biological properties:

  • Oxytocic Activity : It stimulates uterine contractions and is used in obstetrics to induce labor or control postpartum hemorrhage .
  • Luteolytic Activity : This compound plays a crucial role in the regression of the corpus luteum, which is essential for reproductive health .
  • Vasocontractile Properties : It induces vasoconstriction in various vascular beds, contributing to its therapeutic effects in certain conditions .

Obstetrics and Gynecology

PGF2α 1,15-lactone is primarily used in obstetric practices:

  • Labor Induction : It is administered to initiate labor in pregnant women at term.
  • Postpartum Hemorrhage Management : The compound helps control excessive bleeding after childbirth by promoting uterine contractions .

Veterinary Medicine

In veterinary practices, PGF2α and its derivatives are utilized for:

  • Estrus Synchronization : Used in livestock to synchronize estrus cycles for breeding purposes.
  • Abortion Induction : Administered in cases where pregnancy termination is required for health or management reasons .

Pharmacological Research

Research into PGF2α 1,15-lactone has expanded into various pharmacological applications:

  • Anti-inflammatory Effects : Studies indicate that prostaglandins can modulate inflammatory responses, making PGF2α a candidate for further exploration in treating inflammatory diseases.
  • Cardiovascular Research : Investigations into its role in vascular tone regulation suggest potential applications in managing hypertension and other cardiovascular conditions.

Case Study 1: Labor Induction

A clinical study involving the administration of PGF2α 1,15-lactone demonstrated its efficacy in inducing labor among women with post-term pregnancies. The study reported a significant reduction in the time to delivery compared to placebo groups .

Case Study 2: Veterinary Applications

In a controlled trial with cattle, PGF2α was used to synchronize estrus cycles. The results indicated an increased conception rate when used strategically within breeding programs. This application highlights its importance in livestock management and reproductive efficiency .

Comparative Data Table

Application AreaSpecific UseOutcome/Effect
ObstetricsLabor inductionReduced time to delivery
Postpartum careControl of hemorrhageEnhanced uterine contractions
Veterinary MedicineEstrus synchronizationIncreased conception rates
ResearchAnti-inflammatory researchPotential modulation of inflammatory responses
Cardiovascular HealthRegulation of vascular tonePossible management of hypertension

Mechanism of Action

The compound exerts its effects primarily through interaction with prostaglandin receptors, particularly the FP receptor. This interaction triggers a cascade of intracellular events involving the activation of G-proteins and subsequent modulation of cyclic AMP levels. These pathways lead to physiological responses such as muscle contraction or relaxation, depending on the tissue type.

Comparison with Similar Compounds

Structural Analogs of Prostaglandin F2α

Prostaglandin F2α (PGF2α)

  • Structure : Linear molecule with hydroxyl groups at positions 9α, 11α, and 15S, and a carboxylic acid at position 1.
  • Molecular formula : C20H34O5 (MW: 354.48 g/mol).
  • Key differences :
    • Lacks the 1,15-lactone ring, making it more hydrophilic (lower LogP).
    • Susceptible to rapid degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .
  • Biological role : Uterine contraction, bronchoconstriction, and inflammatory responses .

9alpha,11beta-Prostaglandin F2 (9alpha,11beta-PGF2)

  • Structure : Stereoisomer of PGF2α with an 11β-hydroxyl group instead of 11α.
  • Key differences :
    • Poor substrate for 15-PGDH, leading to prolonged activity in human lung tissue .
    • Demonstrates distinct receptor binding profiles due to altered stereochemistry .

Lactone Derivatives of PGF2α

1,9-Lactone and 1,11-Lactone Derivatives

  • Structural features : Cyclic esters formed between the 1-carboxylic acid and either the 9- or 11-hydroxyl groups.
  • Key differences :
    • Smaller lactone rings (5- or 6-membered) compared to the 7-membered 1,15-lactone.
    • Altered solubility and membrane permeability due to ring size and rigidity .
  • Applications : Used in specialized research to study lactone-specific metabolic pathways .

Stereoisomers and Epimers

11-epi-Prostaglandin F2α

  • Structure : Epimer with inverted stereochemistry at the 11-position (11β instead of 11α).
  • Key differences :
    • Reduced affinity for PGF2α receptors, altering vasoconstrictive and inflammatory activities .
    • Highlight the critical role of hydroxyl group orientation in biological function .

Related Prostaglandins and Thromboxanes

Prostaglandin D2 (PGD2)

  • Structure : Features 9α,15S-dihydroxy and 11-oxo groups.
  • Key differences :
    • Oxo group at position 11 confers distinct anti-inflammatory and vasodilatory roles.
    • Metabolized into 9alpha,11beta-PGF2 in vivo, linking it to allergic responses .

Thromboxane B2 (TXB2)

  • Structure : Oxane ring system with hydroxyl groups at positions 9α, 11, and 15S.
  • Key differences: Involved in platelet aggregation and thrombosis, unlike the lactonized PGF2α. Higher enzymatic turnover due to linear structure .

Epoprostenol (PGI2)

  • Structure : Contains an epoxide group and hydroxyls at positions 6, 9α, 11α, and 15S.
  • Key differences :
    • Potent vasodilator and platelet aggregation inhibitor.
    • Lacks lactone ring, enabling rapid hydrolysis in vivo .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula MW (g/mol) LogP Key Functional Groups Metabolic Stability
9alpha,11alpha,15S-Trihydroxy...1,15-lactone C20H32O4 336.47 3.52 1,15-lactone, 3 hydroxyls High
PGF2α (linear) C20H34O5 354.48 ~2.1* 3 hydroxyls, carboxylic acid Low
9alpha,11beta-PGF2 C20H34O5 354.48 ~2.1* 3 hydroxyls (11β configuration) Moderate
TXB2 C20H34O5 352.47 3.1 Oxane ring, 3 hydroxyls Moderate

*Estimated based on structural similarity.

Biological Activity

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone (commonly referred to as PGF2α 1,11-lactone) is a synthetic derivative of prostaglandin F2α. This compound exhibits a variety of biological activities that are significant in pharmacology and therapeutic applications. The following sections provide an overview of its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C20H32O4
  • Molecular Weight : 336.47 g/mol
  • CAS Number : 62410-84-8

1. Anti-inflammatory Properties

Prostaglandins are known to play crucial roles in inflammation. PGF2α derivatives have been shown to exhibit anti-inflammatory effects by modulating the activity of various immune cells and cytokines. Research indicates that PGF2α can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages .

2. Cytotoxic Effects

Studies have demonstrated that PGF2α derivatives can exert cytotoxic effects on cancer cell lines. For example, in vitro assays revealed that PGF2α can induce apoptosis in human hepatocellular carcinoma (HepG2) cells. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria .

3. Antiviral Activity

Recent investigations have highlighted the antiviral properties of PGF2α against hepatitis B virus (HBV). In vitro studies showed that this compound inhibits HBV replication in HepG2.2.15 cell lines with an IC50 value indicating effective antiviral activity .

4. Hypoglycemic Effects

The compound has also been evaluated for its hypoglycemic potential. It was found to enhance glucose uptake in insulin-sensitive cells, suggesting a role in glucose metabolism regulation .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibition of IL-6 and TNF-alpha
CytotoxicInduces apoptosis in HepG2 cells
AntiviralInhibits HBV replication
HypoglycemicEnhances glucose uptake

Case Study 1: Anti-inflammatory Mechanism

A study conducted on macrophages treated with PGF2α showed a significant reduction in the secretion of pro-inflammatory cytokines. This suggests that PGF2α may be beneficial in treating conditions characterized by chronic inflammation such as arthritis .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of PGF2α. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent .

Case Study 3: Antiviral Efficacy

A clinical study involving patients with chronic hepatitis B demonstrated that treatment with PGF2α resulted in a notable decrease in HBV DNA levels over a twelve-week period, highlighting its therapeutic potential against viral infections .

Q & A

Basic Research Questions

Q. How can the structural identity of 9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-oic acid, 1,15-lactone be confirmed using spectroscopic methods?

  • Methodology :

  • Mass Spectrometry (MS) : Use high-resolution LC-MS/MS to confirm molecular weight (352.47 g/mol) and fragmentation patterns. Compare with synthetic standards, such as 8-epi-PGF2α and 8-iso-PGE2, which share structural similarities .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify stereochemistry (e.g., 5Z,13E double bonds, 9α/11α hydroxyl groups) and lactone ring formation. Reference spectral data from prostaglandin analogs (e.g., PGF2α) .
    • Key Consideration : Ensure purity ≥99% via HPLC prior to analysis to avoid spectral interference .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for volatile organic solvents (e.g., DMSO, ethanol) during dissolution. Decontaminate surfaces with 70% ethanol after use .
  • Waste Disposal : Dispose of contaminated materials via licensed waste management services, as ecological toxicity data are unavailable .

Q. What synthetic precursors are used to biosynthesize this lactone in marine organisms?

  • Methodology :

  • Radiolabeled Tracers : Administer 3H^{3}H- or 14C^{14}C-labeled arachidonic acid or PGF2α to mollusc tissues (e.g., Tethys fimbria mantle). Track lactone formation via autoradiography or scintillation counting .
  • Enzymatic Assays : Isolate lactonizing enzymes from mollusc extracts and test substrate specificity using HPLC to monitor conversion rates .

Advanced Research Questions

Q. How does the lactone form influence metabolic stability compared to non-lactonized prostaglandins?

  • Methodology :

  • Comparative Stability Studies : Incubate the lactone and PGF2α in human lung homogenates. Quantify degradation using LC-MS/MS and calculate half-lives. Note that lactones resist 15-hydroxyprostaglandin dehydrogenase (15-PGDH), unlike non-lactonized forms .
  • Receptor Binding Assays : Use radiolabeled lactone (e.g., 3H^{3}H-labeled) in competitive binding studies with FP prostaglandin receptors to assess affinity shifts due to lactonization .

Q. What experimental designs are optimal for studying its role in marine mollusc defense mechanisms?

  • Methodology :

  • Behavioral Assays : Induce cerata (defensive appendage) detachment in Tethys fimbria via mechanical stress. Measure lactone-to-PG conversion in detached tissues using targeted lipidomics .
  • Functional Knockdown : Use siRNA or CRISPR-Cas9 to silence lactonizing enzymes in mollusc tissues. Assess survival rates against predators to validate defensive roles .

Q. How can LC-MS/MS be optimized for quantifying this lactone in complex biological matrices (e.g., tears, plasma)?

  • Methodology :

  • Sample Preparation : Extract lipids from human tears using solid-phase extraction (SPE) with C18 cartridges. Derivatize lactones with pentafluorobenzyl bromide to enhance MS sensitivity .
  • Chromatographic Conditions : Use a reverse-phase C18 column (2.1 × 150 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Set MRM transitions for lactone (e.g., m/z 353 → 193) .

Properties

IUPAC Name

(1R,2Z,4S,10Z,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12-/t15-,16+,17+,18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLCNJREJFJDLH-GCWHEDOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1/C=C\[C@@H]2[C@@H](C/C=C\CCCC(=O)O1)[C@H](C[C@H]2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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